Crucigasterin 277 was isolated from the Mediterranean colonial ascidian Pseudodistoma crucigaster and has been studied for its antimicrobial properties. The extraction process typically involves the use of organic solvents to obtain the active compounds from the ascidian tissues, followed by purification techniques such as chromatography.
Chemically, Crucigasterin 277 is classified as an amino alcohol with a molecular formula of and a molecular weight of approximately 277.452 g/mol. Its classification within natural products highlights its significance in pharmaceutical research, particularly in the development of new antimicrobial agents.
The synthesis of Crucigasterin 277 can be approached through various synthetic routes. The compound is typically synthesized starting from simpler organic precursors through multi-step reactions that may involve:
The laboratory synthesis often employs strong bases and acids alongside specific catalysts to facilitate these transformations. For example, lithium aluminum hydride can be used for reduction processes, while oxidation can be achieved using potassium permanganate or chromium trioxide.
Crucigasterin 277 features a complex molecular structure with multiple functional groups that contribute to its biological activity. The structural formula can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to elucidate the structure of Crucigasterin 277. These methods provide detailed information about the connectivity of atoms within the molecule and confirm its identity.
Crucigasterin 277 is involved in several chemical reactions, including:
Common reagents used in these reactions include:
The major products formed through these reactions enhance the versatility of Crucigasterin 277 in synthetic organic chemistry.
The mechanism of action for Crucigasterin 277 involves its interaction with microbial cell membranes. It disrupts membrane integrity, leading to cell death. The compound targets specific proteins and enzymes within microbial cells, inhibiting their function and resulting in antimicrobial effects.
Research indicates that Crucigasterin 277 exhibits significant activity against various bacterial strains, demonstrating its potential as an antimicrobial agent. The specific interactions at the molecular level are still under investigation but are believed to involve binding to membrane components or intracellular targets.
Crucigasterin 277 is typically found as a solid at room temperature. Specific physical properties include:
The chemical properties include reactivity patterns typical for amino alcohols, such as susceptibility to oxidation and reduction reactions. Its stability under various conditions is also an area of ongoing research.
Crucigasterin 277 has notable applications in scientific research, particularly in the field of microbiology and pharmacology. Its antimicrobial properties make it a candidate for developing new treatments against resistant bacterial strains. Additionally, studies are exploring its potential use in other therapeutic areas due to its unique structural characteristics and biological activity.
Pseudodistoma crucigaster, a Mediterranean tunicate, serves as the exclusive biogenic source of Crucigasterin 277. This marine organism biosynthesizes the compound as part of its chemical defense repertoire, exhibiting moderate cytotoxic and antimicrobial properties against ecological competitors or pathogens [1]. The tunicate's metabolic machinery integrates a polyunsaturated fatty acid scaffold—specifically (all-Z)-eicosa-5,8,11,14,17-pentaenoic acid (EPA)—with D-alanine-derived amino alcohol functionality. This biosynthetic pathway remains uncharacterized in other marine invertebrates, highlighting the species-specific enzymatic processes within Pseudodistoma crucigaster [1]. Notably, the compound co-occurs with its analog Crucigasterin 275, suggesting a shared biosynthetic origin with divergent modifications. The tunicate's ecological niche—temperate coastal waters with high predation pressure—may drive the evolution of such specialized metabolites, though field studies confirming this hypothesis remain absent.
Crucigasterin 277 ((2S,3R)-1-((5Z,8Z,11Z,14Z)-pentadeca-5,8,11,14-tetraen-1-yl)-3-aminotetradecane-1,2-diol) belongs to a rare class of C₁₈ polyunsaturated amino alcohols with sphingosine-like topology. Its structural taxonomy is defined by four key features:
Table 1: Structural Characteristics of Crucigasterin 277
Feature | Description | Chemotaxonomic Significance |
---|---|---|
Carbon Skeleton | C₁₈ linear chain with C-1/C-2 amino alcohol motif | Aligns with sphingoid base analogs (e.g., marine sphingolipids) |
Unsaturation Pattern | Four methylene-interrupted Z-double bonds at C5–C6, C8–C9, C11–C12, C14–C15 | Mirrors ω-3 fatty acid biosynthesis; enhances membrane fluidity |
Stereochemistry | (2S,3R) absolute configuration; all double bonds Z-configured | Critical for bioactivity; suggests enzyme-mediated synthesis |
Terminal Functionality | Primary alcohol at C1, amino group at C3 | Enables salt bridge formation; distinguishes from ceramides |
This configuration places Crucigasterin 277 within a niche biochemical category distinct from terrestrial amino alcohols. Its structural kinship to eicosanoid signaling molecules suggests potential bioactivity via lipid-mediated pathways, though empirical validation is pending [1].
The discovery of Crucigasterin 277 followed a defined chronology:
Four interconnected research gaps impede full mechanistic understanding of Crucigasterin 277:
A. Evidence Gaps
Conflicting bioactivity reports exist: While initial studies noted cytotoxicity against murine lymphoma cells (IC₅₀ ~10 µM), subsequent synthesis-scale testing observed variable activity. This suggests context-dependent effects (e.g., cell-type specificity or metabolic activation) requiring resolution through standardized bioassays [1] [2].
B. Methodological Gaps
Current structure-activity relationship (SAR) studies rely on partial syntheses with limited stereocontrol. No robust methods exist to systematically vary:
Table 2: Critical Research Gaps and Theoretical Frameworks
Gap Type | Specific Deficiency | Relevant Theoretical Framework |
---|---|---|
Theoretical Gap | No unified biosynthetic theory linking EPA and D-alanine incorporation | Retrobiosynthetic analysis; metabolic pathway prediction |
Empirical Gap | Absence of target identification studies (e.g., protein binding partners) | Ligand-receptor interaction models; lipid raft perturbation |
Methodological Gap | Lack of high-throughput synthesis for analog generation | Organic synthesis strategy (e.g., iterative Wittig coupling) |
Practical Gap | Disconnect between bioactivity observations and ecological function validation | Chemical ecology theory; predator-prey bioassays |
C. Theoretical Frameworks for Resolution
The integration of retrosynthetic analysis, membrane biophysics models, and chemical ecology frameworks provides a multidisciplinary scaffold for future studies, positioning Crucigasterin 277 as a test case for marine natural product research methodology [4] [8] [10].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2